- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiopheen-2-carbaldehyde is een organische verbinding met de molecuulformule C5H4OS. Deze kleurloze tot lichtgele vloeistof wordt veel gebruikt als bouwsteen in de organische synthese, met name voor de productie van farmaceutische stoffen en agrochemicaliën. Het aldehydegroep op de 2-positie van het thiofeenring maakt het een reactieve precursor voor verdere functionele modificaties, zoals condensatiereacties of oxidaties. Thiopheen-2-carbaldehyde is ook waardevol in de materialenwetenschap voor de synthese van geleidende polymeren en organische halfgeleiders. Het product kenmerkt zich door een hoge zuiverheid en stabiliteit, wat het geschikt maakt voor precisietoepassingen in onderzoek en industrie.
Thiophene-2-carbaldehyde structure
Product Name:Thiophene-2-carbaldehyde
CAS-nummer:98-03-3
MF:C5H4OS
MW:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364
Update Time:2025-12-08
Thiophene-2-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChI-sleutel: CNUDBTRUORMMPA-UHFFFAOYSA-N
- LACHT: O=CC1=CC=CS1
- BRN: 105819
Berekende eigenschappen
- Exacte massa: 111.99800
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 1
- Complexiteit: 72.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1
- Oppervlakte lading: 0
- XLogP3: 1
- Topologisch pooloppervlak: 45.3
Experimentele eigenschappen
- Kleur/vorm: 淡黄色液体
- Dichtheid: 1.2 g/mL at 25 °C(lit.)
- Smeltpunt: <10°C
- Kookpunt: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Vlampunt: 华氏:170.6 °F
摄氏:77 °C - Brekindex: n20/D 1.591(lit.)
- Waterverdelingscoëfficiënt: 不溶
- PSA: 45.31000
- LogboekP: 1.56060
- Gevoeligheid: Air Sensitive
- FEMA: 2493
- Oplosbaarheid: 易溶于乙醇、苯、乙醚,微溶于水
Thiophene-2-carbaldehyde Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302,H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:UN 2810
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38
- Veiligheidsinstructies: S36/37/39-S37-S24
- FLUKA MERK F CODES:9
- RTECS:XM8135000
-
Identificatie van gevaarlijk materiaal:
- TSCA:Yes
- Opslagvoorwaarde:0-10°C
- Risicozinnen:R22; R43
Thiophene-2-carbaldehyde Douanegegevens
- HS-CODE:29349990
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003419-5g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 003419-25g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 25g |
£45.00 | 2022-02-28 | |
| Ambeed | A161612-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 25g |
$13.0 | 2025-04-14 | |
| Ambeed | A161612-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 100g |
$25.0 | 2025-04-14 | |
| Ambeed | A161612-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
$66.0 | 2025-04-14 | |
| Ambeed | A161612-1kg |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 1kg |
$110.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 25g |
¥25.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 100g |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-1kg |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 1kg |
¥282.0 | 2024-04-17 |
Thiophene-2-carbaldehyde Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
Referentie
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
Referentie
- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
Referentie
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
Referentie
- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
Referentie
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
Referentie
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
Referentie
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
Referentie
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referentie
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
Referentie
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Referentie
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
Referentie
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
Referentie
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
Referentie
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
Referentie
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048
Productiemethode 19
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
Referentie
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378
Productiemethode 21
Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
Referentie
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308
Productiemethode 22
Productiemethode 23
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
Referentie
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435
Productiemethode 24
Reactievoorwaarden
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
Referentie
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53
Productiemethode 25
Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
Referentie
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871
Productiemethode 26
Reactievoorwaarden
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
Referentie
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150
Productiemethode 27
Productiemethode 28
Productiemethode 29
Reactievoorwaarden
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
Referentie
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165
Productiemethode 30
Reactievoorwaarden
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
Referentie
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723
Productiemethode 31
Reactievoorwaarden
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
Referentie
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670
Productiemethode 32
Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
Referentie
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970
Productiemethode 33
Reactievoorwaarden
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
Referentie
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206
Productiemethode 34
Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
Referentie
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256
Productiemethode 35
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
Referentie
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914
Productiemethode 36
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
Referentie
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Ordernummer:LE7372;LE1532;LE2307003
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:57
Prijs ($):discuss personally
E-mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Ordernummer:sfd5909
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:34
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:98-03-3)Thiophene-2-carbaldehyde
Ordernummer:A845794
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:07
Prijs ($):209.0
E-mail:sales@amadischem.com
Thiophene-2-carbaldehyde Gerelateerde literatuur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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- 51925-22-5(Naphtho[1,2-b]thiophene-2-carboxaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
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- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 206768-21-0(5-Ethynylthiophene-2-carbaldehyde)
- 37882-75-0(DTT)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Zuiverheid:99%/99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek/Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek